molecular formula C18H13F3N2O2 B2856475 N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 1251667-89-6

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2856475
M. Wt: 346.309
InChI Key: DCKQIJMNJKDOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide, commonly known as TQB2450, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TQB2450 is a selective inhibitor of the protein tyrosine phosphatase PTPN11, which plays a crucial role in the regulation of cell growth, differentiation, and survival.

Scientific Research Applications

Heterogeneous Catalysis

  • Remote Trifluoromethylation of Aminoquinolines : A study demonstrated the first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This process highlights the application in synthesizing complex molecules with potential pharmacological activities, showcasing the utility of quinoline derivatives in developing new chemical entities (Chao Shen et al., 2016).

Molecular Imaging

  • Radioligands for Peripheral Benzodiazepine Receptors : Quinoline-2-carboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET), indicating their utility in neurology and oncology research for diagnostic purposes (M. Matarrese et al., 2001).

Inhibition of Biological Targets

  • DNA Methylation Inhibitors : Quinoline derivatives have been identified as potent inhibitors of DNA methyltransferase (DNMT), suggesting their use in epigenetic research and potential therapeutic applications for diseases associated with aberrant DNA methylation (Elodie Rilova et al., 2014).

Antimicrobial Activity

  • Novel Antimicrobial Agents : Research into quinoline and benzamide conjugates has shown promise in developing new antimicrobial agents, highlighting the structural versatility and biological relevance of these compounds in addressing antibiotic resistance (Y. Murthy et al., 2011).

Anti-fibrosis Drug Development

  • ALK5 Inhibitors : Studies on quinoline derivatives as ALK5 inhibitors demonstrate their potential in treating fibrosis, showcasing the therapeutic application of quinoline-based compounds in organ fibrosis and related diseases (Y. W. Kim et al., 2008).

properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-7-16(24)23-15-9-13(5-6-14(10)15)22-17(25)11-3-2-4-12(8-11)18(19,20)21/h2-9H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKQIJMNJKDOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49678243

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